molecular formula C26H23N3O3 B2707187 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 894906-75-3

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2707187
CAS No.: 894906-75-3
M. Wt: 425.488
InChI Key: RFJRITNEWGCKLN-UHFFFAOYSA-N
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Description

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a naphthyridine core, a benzoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 7-methyl-1,8-naphthyridine and 4-methylbenzoyl chloride. The key steps in the synthesis may involve:

    Oxidation: Conversion of the intermediate to the corresponding oxo compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation: Formation of the acetamide moiety by reacting the oxo compound with m-toluidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The naphthyridine core is known for its biological activity, making this compound a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure allows for the design of molecules that can interact with specific biological targets, such as enzymes and receptors, leading to the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The naphthyridine core is known to interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The benzoyl and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-methyl-3-(4-chlorobenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(m-tolyl)acetamide
  • 2-(7-methyl-3-(4-methoxybenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(m-tolyl)acetamide
  • 2-(7-methyl-3-(4-fluorobenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(m-tolyl)acetamide

Uniqueness

The uniqueness of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern The presence of the 4-methylbenzoyl group and the m-tolyl acetamide moiety provides distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-7-10-19(11-8-16)24(31)22-14-29(26-21(25(22)32)12-9-18(3)27-26)15-23(30)28-20-6-4-5-17(2)13-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJRITNEWGCKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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